Fluparoxan is a potent α2-adrenergic receptor antagonist, with the IUPAC name (3aR,9aR)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole. It is primarily recognized for its selectivity towards the α2-adrenergic receptors, demonstrating a binding affinity characterized by a pK_B value of approximately 7.9. This compound has been studied for its potential therapeutic applications in various medical conditions, including depression and cognitive disorders .
Fluparoxan is classified under adrenergic antagonists, specifically targeting the α2-adrenergic receptor. Its synthesis has been documented in various studies and patents, highlighting its relevance in pharmacological research and potential therapeutic applications. The compound is commercially available in different forms, including fluparoxan hydrochloride, which is utilized in clinical and research settings.
The synthesis of fluparoxan typically involves several steps that require careful control of reaction conditions to achieve the desired stereochemistry. A common synthetic route begins with commercially available precursors, often utilizing chiral catalysts to induce the formation of specific isomers. Key steps may include:
Industrial production methods are optimized for yield and purity, employing techniques such as continuous flow reactors and advanced purification methods like chromatography.
Fluparoxan has a molecular formula of C10H10FNO2 and a molecular weight of 195.19 g/mol. Its structural representation includes:
The compound exhibits a complex three-dimensional structure that contributes to its biological activity and interaction with receptor sites .
Fluparoxan can undergo various chemical reactions:
The choice of reagents and reaction conditions significantly affects the yield and type of products formed from these reactions. For example, oxidation may yield ketones or carboxylic acids while reduction can lead to alcohols or amines.
Fluparoxan's mechanism of action primarily involves its antagonistic effects on α2-adrenergic receptors. By binding to these receptors, fluparoxan inhibits their activation by endogenous catecholamines like norepinephrine. This blockade leads to increased neurotransmitter release in the synaptic cleft, which can enhance sympathetic nervous system activity and potentially improve cognitive functions . The pharmacokinetics of fluparoxan reveal an oral bioavailability of approximately 85%, with a half-life of around 6 hours .
Fluparoxan demonstrates moderate lipophilicity with a log P value around 1.2. It is stable in solid form and exhibits high permeability in biological membranes, correlating well with its absorption profile in humans . The compound's stability and solubility contribute to its effectiveness as a pharmacological agent.
Fluparoxan has significant applications across various scientific fields:
Fluparoxan (developmental code GR50360A) is a potent and selective α2-adrenoceptor antagonist discovered and patented in the early 1980s by Glaxo (now GSK). Initially investigated as an antidepressant, its development was discontinued in the 1990s due to insufficient clinical advantage over existing therapies for depression. The compound emerged from systematic medicinal chemistry efforts to synthesize benzodioxinopyrrole derivatives with high α2-adrenoceptor specificity. Early pharmacological characterization revealed its unique ability to enhance central noradrenaline release by blocking presynaptic α2-autoreceptors, shifting interest toward neurodegenerative and cognitive disorders. By the 2010s, preclinical studies repositioned fluparoxan as a candidate for Alzheimer’s disease (AD) and schizophrenia-related cognitive deficits, highlighting its potential to address noradrenergic dysfunction in these conditions [3] [1].
Table 1: Key Milestones in Fluparoxan Development
Year | Event | Significance |
---|---|---|
Early 1980s | Patent filed by Glaxo | Identification as a novel α2-adrenoceptor antagonist |
1991 | First comprehensive pharmacology publication | Demonstrated >2,500-fold α2:α1 selectivity and CNS penetration |
2011 | TASTPM transgenic mouse study published | Showed prevention of spatial memory deficits without altering amyloid pathology |
2017 | Comprehensive review of adrenergic/CNS activity | Re-evaluated potential for neurodegenerative diseases |
Fluparoxan, chemically designated as (±)-(trans)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole, belongs to the benzodioxinopyrrole structural family. It is a racemic mixture of two enantiomers: (+) 3aR,9aR and (−) 3aS,9aS. The compound exhibits moderate lipophilicity (log P = 1.2) and high water solubility (80 mg/mL at 25°C), facilitating blood-brain barrier penetration. Its hydrochloride hemihydrate form is a white crystalline powder (m.p. 245°C) with excellent stability. Synthesis involves a convergent route starting from cis-butene-1,4-diol derivatives, with chiral isomers prepared from diethyl tartrate precursors. Both enantiomers show comparable α2-antagonist potency and selectivity, eliminating the need for chiral separation in therapeutic applications [3] [10].
Table 2: Structural and Physicochemical Properties
Property | Value/Description |
---|---|
Molecular formula | C₁₀H₁₂ClFNO₂·0.5H₂O (HCl hemihydrate) |
Molar mass | 240.66 g/mol |
Stereochemistry | Racemate of (±)-(trans)-3aR,9aR and 3aS,9aS enantiomers |
Lipophilicity (log P) | 1.2 |
Aqueous solubility | 80 mg/mL at 25°C |
Protein binding (human) | 95% |
Key structural feature | Benzodioxinopyrrole core with fluorine substitution |
The noradrenergic system, originating in the locus coeruleus (LC), regulates attention, working memory, and executive function through cortical and hippocampal projections. Degeneration of the LC and reduced noradrenaline (NA) levels are early features of Alzheimer’s disease (AD), Parkinson’s disease (PD), and schizophrenia. α2-Adrenoceptors exist as three subtypes:
Fluparoxan’s mechanism centers on blocking presynaptic α2A-autoreceptors, enhancing NA release in synapses. In AD models, this compensates for LC degeneration, improving synaptic plasticity without altering amyloid-β pathology. Studies in APP×PS1 transgenic mice (TASTPM) demonstrated that chronic fluparoxan treatment (1 mg/kg/day for 4 months) prevented spatial working memory deficits in spontaneous alternation tasks. This effect was attributed to restored noradrenergic tone, as β-amyloid plaque load and astrocytosis remained unchanged [1]. Similarly, in schizophrenia, fluparoxan augmented dopamine and acetylcholine release in prefrontal regions, targeting cognitive domains resistant to conventional antipsychotics [3] [6].
Table 3: α2-Adrenoceptor Subtypes and CNS Roles
Subtype | Primary CNS Localization | Functional Role | Relevance to Fluparoxan |
---|---|---|---|
α2A | Cortex, locus coeruleus | Autoreceptor-mediated NA inhibition | Target for enhancing synaptic NA |
α2B | Thalamus | Cardiovascular modulation | Negligible affinity |
α2C | Striatum, hippocampus | Dopamine/acetylcholine modulation | Secondary target for cognitive effects |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7